(6Z)-7-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one
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Overview
Description
The compound “(6Z)-7-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE” is a complex organic molecule that features multiple functional groups, including an imino group, an indole moiety, and an oxazolo[2,3-a]pyrimidinone core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxyphenoxyethyl group, and the construction of the oxazolo[2,3-a]pyrimidinone core. Each step would require specific reagents and conditions, such as:
Formation of the Indole Ring: This might involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.
Introduction of the Methoxyphenoxyethyl Group: This could be achieved through nucleophilic substitution reactions.
Construction of the Oxazolo[2,3-a]pyrimidinone Core: This might involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the imino group.
Substitution: Various substitution reactions could occur, especially at the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but might include oxidized or reduced forms of the original compound, or derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its interactions with proteins or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-7-IMINO-6-({1-[2-(2-HYDROXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
- (6Z)-7-IMINO-6-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
Uniqueness
The uniqueness of the compound might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H22N4O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(6Z)-7-imino-6-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C25H22N4O4/c1-16-13-23-27-25(30)19(24(26)29(23)33-16)14-17-15-28(20-8-4-3-7-18(17)20)11-12-32-22-10-6-5-9-21(22)31-2/h3-10,13-15,26H,11-12H2,1-2H3/b19-14-,26-24? |
InChI Key |
LTTUMBHRUSZXSD-DEOMXOCUSA-N |
Isomeric SMILES |
CC1=CC2=NC(=O)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)/C(=N)N2O1 |
Canonical SMILES |
CC1=CC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)C(=N)N2O1 |
Origin of Product |
United States |
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